N-(2-chlorophenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-10-7-11(2)20(16(22)12(10)8-18)9-15(21)19-14-6-4-3-5-13(14)17/h3-7H,9H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNSGXFJELMUQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=CC=C2Cl)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
Chemical Formula : C13H12ClN3O
Molecular Weight : 265.71 g/mol
CAS Number : 93271-59-1
The compound features a chlorophenyl group, a cyano group, and a pyridinone moiety, which are critical for its biological interactions.
Anti-inflammatory Activity
Research has indicated that this compound exhibits significant anti-inflammatory properties. In silico studies using molecular docking have shown that this compound can inhibit enzymes such as 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), which are involved in inflammatory processes.
| Compound | Binding Energy (Kcal/mol) | Ki Inhibition Constant |
|---|---|---|
| This compound | -9.0 | 243.23 nM (5-LOX) |
| Celecoxib | -12.3 | 12.23 nM (COX) |
| Licofelone | -8.73 | 443.88 nM (COX) |
These results suggest that while the compound is less potent than Celecoxib, it still holds promise as a potential anti-inflammatory agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses moderate antibacterial and antifungal activities against various strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 µM |
| Escherichia coli | 8.33 µM |
| Candida albicans | 16.69 µM |
These findings indicate that this compound could be effective in treating infections caused by these pathogens.
Anticancer Activity
The anticancer potential of this compound has been explored through various cell line assays. It has shown promising results against several cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and SCC-40 (oral squamous cell carcinoma).
| Cell Line | IC50 Value (µg/ml) |
|---|---|
| MCF-7 | 20.4 - 44.1 |
| HeLa | 25.0 - 50.0 |
| SCC-40 | 30.0 - 55.0 |
The compound's ability to selectively target cancer cells while sparing normal cells suggests its potential as a therapeutic agent in oncology.
Case Studies
A recent study focused on the synthesis and biological evaluation of derivatives of this compound, revealing that modifications to the pyridinone moiety can enhance its biological activity. For instance, compounds with additional functional groups showed improved inhibition against both bacterial strains and cancer cell lines.
Comparison with Similar Compounds
Structural Analogues with Pyridinone/Acetamide Cores
The following compounds share the pyridinone-acetamide scaffold but differ in substituents and pharmacological profiles:
Analogs with 2-Chlorophenyl Moieties
Compounds sharing the 2-chlorophenyl group but differing in heterocyclic systems:
Pharmacological and Cytotoxic Profiles
- Cytotoxicity: Pyridinone-thiadiazole hybrids (e.g., ) exhibit potent activity against HCT-116 and HepG2 cell lines, suggesting that the target compound’s pyridinone core may contribute to similar effects .
- Antimicrobial Activity : Compounds like 3d () and 8 () demonstrate efficacy against microbial targets, likely due to electron-withdrawing groups (e.g., CN, CF3) enhancing membrane penetration .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-chlorophenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide, and what reaction conditions are critical for optimizing yield?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Substitution reactions (e.g., coupling chlorophenyl groups to pyridinone cores under alkaline conditions) .
- Step 2 : Cyano group introduction via nucleophilic displacement or condensation with cyanide donors under anhydrous conditions .
- Critical Parameters : Temperature (60–80°C for condensation steps), solvent selection (DMF or dichloromethane for solubility), and catalyst use (e.g., triethylamine for deprotonation) .
- Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity (>95% by HPLC) .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., δ 10.10 ppm for NHCO in acetamide; δ 2.19 ppm for CH₃ in pyridine) .
- Mass Spectrometry : High-resolution MS (e.g., [M+H]⁺ = 344.21) verifies molecular weight .
- Elemental Analysis : Matches calculated C, N, and S percentages (e.g., C: 45.29% vs. 45.36% theoretical) .
Q. What are the key physicochemical properties relevant to handling and storage?
- Stability : Sensitive to light and humidity; store under inert gas (argon) at –20°C .
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water .
- Thermal Stability : Decomposition observed >230°C (DSC/TGA data recommended for precise analysis) .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro vs. methoxy substituents) impact bioactivity?
- Case Study :
- Chlorophenyl Group : Enhances lipophilicity and membrane permeability, critical for CNS-targeting agents .
- Methoxy Substituents : Increase metabolic stability but reduce binding affinity to cytochrome P450 enzymes .
- Experimental Design : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease panels) .
Q. What computational methods are used to predict binding modes of this compound with biological targets?
- Approach :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with protein active sites (e.g., hydrogen bonding with pyridinone oxygen) .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge distribution .
Q. How can crystallographic data resolve contradictions in reported molecular conformations?
- Case Example :
- X-ray Diffraction : Monoclinic crystal system (P21/c) with a = 18.220 Å, β = 108.761°, Z = 8 confirms dihedral angles between pyridine and chlorophenyl rings .
- Discrepancies : Variations in torsion angles (e.g., 42.25° vs. 67.84°) across analogs highlight flexibility in acetamide linkers .
Q. What strategies mitigate side reactions during large-scale synthesis (e.g., oxadiazole ring formation)?
- Optimization :
- Oxadiazole Synthesis : Use Dean-Stark traps to remove water during cyclization, minimizing hydrolysis .
- Byproduct Control : Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) to isolate intermediates .
- Scalability : Transition from batch to flow chemistry for improved heat and mass transfer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
